

# chemical class of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

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## Compound of Interest

**Compound Name:** 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

**Cat. No.:** B183289

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An In-Depth Technical Guide to **4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid**: Synthesis, Reactivity, and Applications in Drug Discovery

## Abstract

This technical guide provides a comprehensive overview of **4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid**, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The pyrrole nucleus is a privileged scaffold in numerous clinically approved drugs, and understanding the chemistry of its substituted derivatives is paramount for the design of novel therapeutics.<sup>[1][2][3]</sup> This document elucidates the compound's physicochemical properties, details robust synthetic strategies, explores its chemical reactivity from a mechanistic standpoint, and discusses its current and potential applications as a versatile building block in the pharmaceutical industry.<sup>[4]</sup> By integrating field-proven insights with established scientific principles, this guide serves as an essential resource for researchers leveraging this molecule in their discovery programs.

## The Pyrrole Scaffold: A Cornerstone of Medicinal Chemistry

Heterocyclic compounds form the bedrock of modern pharmacology, and among them, the pyrrole ring is a recurring motif in a multitude of natural products and synthetic drugs.<sup>[1][2][5]</sup> This five-membered aromatic heterocycle, containing a single nitrogen atom, provides a unique

combination of electronic properties, hydrogen bonding capabilities, and structural rigidity that medicinal chemists find invaluable.<sup>[1]</sup> Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.<sup>[2][3]</sup>

**4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid** (CAS: 2386-28-9) is a polysubstituted pyrrole that exemplifies this chemical versatility.<sup>[4]</sup> Its structure is distinguished by three key features: the core pyrrole ring, a C2-carboxylic acid group, and a C4-acetyl moiety. This specific arrangement of functional groups makes it a highly valuable intermediate, offering multiple reaction sites for synthetic elaboration into more complex molecular architectures.<sup>[4]</sup> This guide will dissect the chemistry of this compound, providing the technical foundation necessary for its effective utilization in research and development.

## Physicochemical and Structural Profile

A thorough understanding of a compound's fundamental properties is the starting point for any scientific investigation. The key physicochemical data for **4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid** are summarized below.

Property	Value	Reference
IUPAC Name	4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid	[6]
CAS Number	2386-28-9	[4][6]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>3</sub>	[4][6]
Molecular Weight	181.19 g/mol	[4][6]
Melting Point	205-207 °C	[7]
Solubility	>27.2 µg/mL (at pH 7.4)	[4][6]
Canonical SMILES	CC1=C(NC(=C1C(=O)C)C)C(=O)O	[4][6]

# Synthesis Strategies: From Foundational Reactions to Validated Protocols

The synthesis of substituted pyrroles is a well-established field in organic chemistry. The accessibility of a compound is a critical factor in its utility for drug development.

## The Paal-Knorr Synthesis: A Foundational Approach

The Paal-Knorr synthesis is a classic and reliable method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. This reaction is mechanistically elegant: the amine attacks the carbonyls to form a di-imine intermediate, which then undergoes tautomerization and subsequent cyclization with the elimination of water to yield the aromatic pyrrole ring. The choice of starting materials allows for a high degree of control over the substitution pattern of the final product.

Caption: General mechanism of the Paal-Knorr pyrrole synthesis.

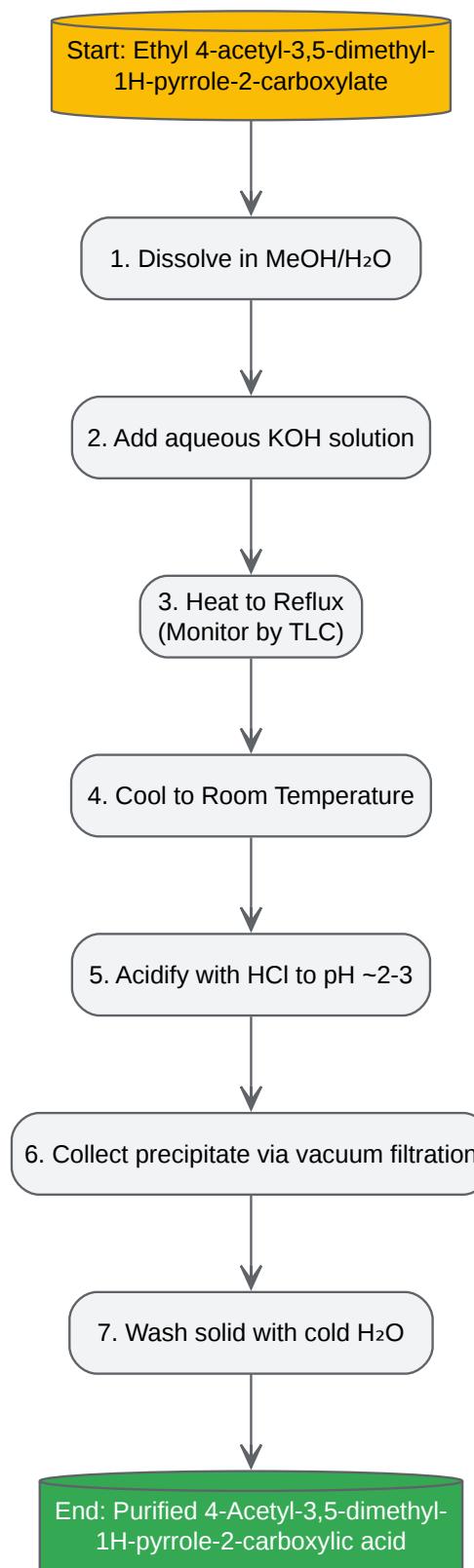
## A Validated Protocol: Synthesis via Saponification of an Ester Precursor

A highly practical and scalable method for producing carboxylic acids is the hydrolysis, or saponification, of their corresponding esters. This is particularly relevant for **4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid**, as its ethyl or methyl ester precursors are common synthetic targets.<sup>[8][9]</sup> The protocol described here is adapted from established procedures for structurally similar pyrrole carboxylic acids.<sup>[10]</sup>

Experimental Protocol:

- **Dissolution:** The starting material, ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, is dissolved in a solvent mixture, typically methanol or ethanol and water.
  - **Causality:** The alcohol co-solvent ensures miscibility between the organic ester and the aqueous base, creating a homogeneous reaction medium for efficient hydrolysis.
- **Base Addition:** A solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is added to the ester solution.<sup>[10]</sup>

- Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This initiates the saponification reaction.
- Reflux: The reaction mixture is heated to reflux and maintained for several hours.
  - Causality: The elevated temperature accelerates the rate of the hydrolysis reaction, ensuring it proceeds to completion in a reasonable timeframe. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Acidification: After cooling to room temperature, the mixture is acidified by the slow addition of a strong acid, such as hydrochloric acid (HCl), until the pH is acidic (typically pH 2-3).
  - Causality: The base-catalyzed hydrolysis yields the carboxylate salt of the product. Acidification protonates the carboxylate, precipitating the neutral, less soluble carboxylic acid from the aqueous solution.[10]
- Isolation and Purification: The resulting solid precipitate is collected by vacuum filtration, washed with cold water to remove residual salts, and dried under vacuum to yield the final product.
  - Causality: Washing with cold water minimizes loss of the product due to solubility while effectively removing inorganic impurities.

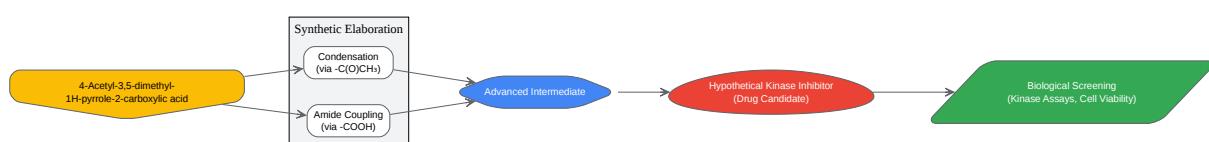
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Caption: Experimental workflow for the synthesis via saponification.

## Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its multiple reactive sites, which can be addressed with high selectivity under the appropriate conditions.<sup>[4]</sup>

- The Carboxylic Acid Moiety: As a classic carboxylic acid, this group can be readily converted into a wide array of derivatives. It undergoes esterification with alcohols under acidic catalysis and can be activated (e.g., to an acid chloride or with coupling reagents like EDC/HOBt) to form amides upon reaction with amines. This is a primary handle for linking the pyrrole core to other pharmacophores.
- The Acetyl Group: The carbonyl of the acetyl group is an electrophilic center, susceptible to nucleophilic attack. It can participate in reactions such as reductions to form a secondary alcohol, or in condensation reactions (e.g., aldol or Knoevenagel) to build more complex carbon skeletons.
- The Pyrrole Ring: While the pyrrole ring is aromatic, it is electron-rich and generally reactive towards electrophiles. However, the presence of two strong electron-withdrawing groups (acetyl and carboxylic acid) deactivates the ring, making electrophilic substitution more challenging than on an unsubstituted pyrrole. The N-H proton is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-acylation.



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Caption: Role as a building block in a hypothetical drug discovery workflow.

## Conclusion

**4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid** is more than just a chemical compound; it is a versatile tool for innovation in drug discovery. Its robust and scalable synthesis, combined with multiple, selectively addressable functional groups, provides researchers with a reliable platform for constructing novel molecular entities. As the demand for targeted and effective therapeutics continues to grow, the strategic application of well-characterized, multifunctional building blocks like this one will remain essential to the advancement of medicinal chemistry.

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